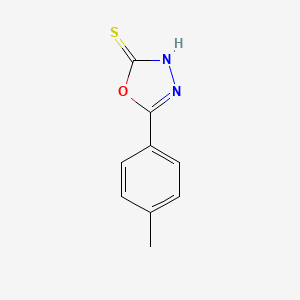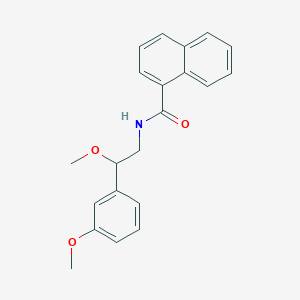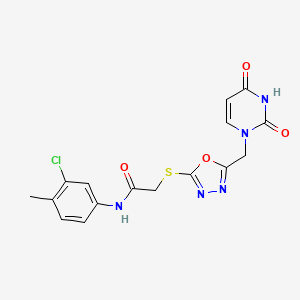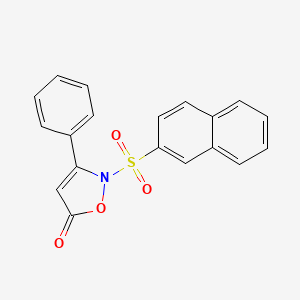
N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 101 is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Francisco. Since then, it has been studied for its potential use in treating various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
Compound 101 has been studied for its potential use in treating various diseases, including cancer and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurological research, it has been shown to have neuroprotective effects and improve cognitive function.
Mecanismo De Acción
The exact mechanism of action of compound 101 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Compound 101 has been shown to have a number of biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, it has been shown to have neuroprotective effects and improve cognitive function. It has also been shown to have anti-inflammatory effects and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using compound 101 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. It also has a high potency, which means that it can be used in low concentrations. However, one of the limitations of using compound 101 in lab experiments is that it is a relatively new compound and its safety and toxicity profile are not fully understood.
Direcciones Futuras
There are several future directions for research on compound 101. One area of research is to further investigate its potential use in treating cancer and neurological disorders. Another area of research is to investigate its safety and toxicity profile in more detail. Additionally, researchers could explore the use of compound 101 in combination with other drugs or therapies to enhance its efficacy. Finally, researchers could investigate the potential use of compound 101 in other areas of medicine, such as infectious diseases or autoimmune disorders.
In conclusion, compound 101 is a synthetic compound that has been studied for its potential use in treating various diseases. It has been shown to have a number of biochemical and physiological effects, including inhibiting the growth of cancer cells and improving cognitive function. While there are limitations to using compound 101 in lab experiments, there are several future directions for research that could lead to new treatments and therapies for a variety of diseases.
Métodos De Síntesis
Compound 101 is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 1-bromo-2,2-dimethylcyclopropane with sodium cyanide to form 1-cyano-2,2-dimethylcyclopropane. This compound is then reacted with 2,3-dihydro-1H-indene-4-carboxylic acid to form compound 101.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-7-8-14(13-6-4-5-12(11)13)15(20)19-17(10-18)9-16(17,2)3/h7-8H,4-6,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJNQDKGLAIDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)NC3(CC3(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2421056.png)
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2421058.png)
![2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B2421061.png)



![1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2421068.png)




![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421074.png)

